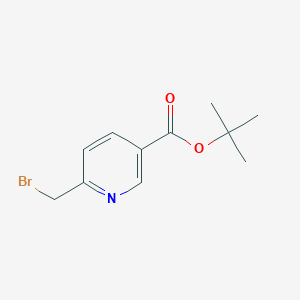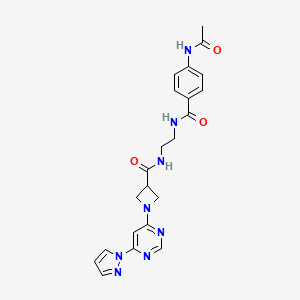![molecular formula C17H13N5O5 B2542576 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034349-39-6](/img/structure/B2542576.png)
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems such as oxadiazole and oxazolone rings. These structural motifs are common in compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of compounds with similar structures often involves multi-step reactions starting with simple precursors. For instance, the synthesis of N-substituted derivatives of acetamide compounds can involve the reaction of an intermediate with various substituted reagents. In the case of oxadiazole derivatives, the synthesis may start with a benzenesulfonyl chloride reacting with an ester to form a carbohydrazide, which is then cyclized to form the oxadiazole ring . Similarly, the synthesis of triazole and thiadiazole derivatives can involve cyclization reactions of hydrazides under acidic or basic conditions . Although the exact synthesis route for the compound is not provided, it is likely to involve similar steps of cyclization and substitution reactions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which can be confirmed by spectroscopic methods such as NMR and IR spectroscopy. The presence of the 1,2,4-oxadiazole ring, for example, is a common feature in these molecules and can be identified by characteristic peaks in the IR spectrum . The NMR spectra provide information about the hydrogen atoms in the molecule, including their chemical environment and connectivity .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in the molecule. Acetamide derivatives can undergo various chemical reactions, including cyclization to form different heterocyclic systems . The presence of halogenated precursors can facilitate N-alkylation reactions to introduce various alkyl groups into the molecule . The reactivity of such compounds can also be exploited in the synthesis of potential antimicrobial agents, where the compound's ability to interact with bacterial cell components is crucial .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and aromatic systems can influence these properties significantly. For example, the solubility in organic solvents and water can vary based on the substituents attached to the core structure . The stability of the compound under different conditions can be assessed by studying its degradation products or by conducting stress tests .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has delved into the synthesis of novel compounds containing 1,2,4-oxadiazole rings due to their diverse biological properties. For instance, the development of novel synthesis methods for 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides highlights the interest in generating functionalized derivatives with potential pharmacological applications (Karpina et al., 2019). These efforts underscore the significance of structural analysis and synthetic methodologies in enhancing the understanding and applications of such compounds.
Biological Assessment and Therapeutic Potential
The exploration of biological activities and therapeutic potentials of compounds with 1,2,4-oxadiazole and acetamide functionalities is a key area of research. Studies have evaluated these compounds for various biological activities, including anticholinesterase, antibacterial, and antifungal properties, suggesting their potential in developing new therapeutic agents. For example, specific derivatives have shown promising results in neurogenic potential and anticholinesterase activity, indicating their relevance in neurodegenerative diseases and cognitive disorders (de la Fuente Revenga et al., 2015).
Propiedades
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5/c23-13-7-10(5-6-18-13)16-20-15(27-21-16)8-19-14(24)9-22-11-3-1-2-4-12(11)26-17(22)25/h1-7H,8-9H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKKDPUZPAEZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2542497.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate](/img/structure/B2542498.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2542501.png)

![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2542504.png)



